4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
“4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene” is a complex organic compound characterized by its unique structural features, including multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core tricyclic structure, followed by the introduction of the piperazine and phenylprop-2-enyl groups. Key reaction conditions may include:
Temperature: Controlled heating or cooling to facilitate specific reactions.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Medicine
Therapeutic Potential:
Industry
Material Science: Use in the development of new materials with specific properties, such as conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: Modulating receptor activity to produce a biological effect.
Enzyme Inhibition: Inhibiting enzyme activity to alter metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene: is similar to other tricyclic compounds with piperazine and phenylprop-2-enyl groups.
Uniqueness
Structural Features: The unique combination of rings and functional groups sets this compound apart from others.
Biological Activity: Its specific biological activity may differ from similar compounds, offering unique therapeutic potential.
Properties
IUPAC Name |
4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18-16-19(2)26-24-23(18)25-27-20(3)17-22(31(25)28-24)30-14-12-29(13-15-30)11-7-10-21-8-5-4-6-9-21/h4-10,16-17H,11-15H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARWIUHBBRSGL-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC=CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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